ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate
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Overview
Description
Ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate, typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Another thiophene derivative with similar structural features.
Thiophene-based drugs: Such as Tipepidine, Tiquizium Bromides, and Dorzolamide, which contain the thiophene nucleus and exhibit various pharmacological activities.
Uniqueness
Ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its synthesis, biological activity, and relevant research findings.
This compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with phenylpropene derivatives. The compound's molecular formula is C22H19NO3S with a molecular weight of approximately 373.45 g/mol. The synthesis typically yields white solids with melting points ranging from 93 to 95 °C .
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. Notably, it has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound exhibits an IC50 value ranging from 23.2 to 49.9 μM , indicating potent antiproliferative activity .
Table 1: Antitumor Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 23.2 | Induction of apoptosis and necrosis |
A549 | 49.9 | Cell cycle arrest at G2/M phase |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Flow cytometry analysis has revealed that it causes G2/M phase cell cycle arrest, leading to increased apoptosis rates . Additionally, it has been shown to inhibit autophagic cell death, further supporting its role as an effective anticancer agent.
Case Studies
- MCF-7 Cell Line Study : A study conducted on MCF-7 cells demonstrated that treatment with this compound led to a significant increase in apoptotic cells, as evidenced by acridine orange staining and flow cytometric analysis. The results indicated a marked increase in the percentage of cells undergoing apoptosis compared to the control group .
- In Vivo Studies : In animal models, the compound was administered to mice bearing solid tumors. Results indicated a substantial reduction in tumor mass compared to untreated controls, with a decrease in tumor volume by approximately 26.6% . This suggests promising therapeutic potential for this compound in vivo.
Properties
CAS No. |
77261-19-9 |
---|---|
Molecular Formula |
C22H19NO3S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H19NO3S/c1-2-26-22(25)20-18(17-11-7-4-8-12-17)15-27-21(20)23-19(24)14-13-16-9-5-3-6-10-16/h3-15H,2H2,1H3,(H,23,24)/b14-13+ |
InChI Key |
MBVFVPLZFFRZEA-BUHFOSPRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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